2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide
Overview
Description
2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide is a chemical compound with the molecular formula C6H10N4O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Scientific Research Applications
2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with androgen receptors
Mode of Action
Based on the structure and properties of similar compounds, it can be hypothesized that it may interact with its target receptor, leading to changes in the receptor’s activity . More detailed studies are required to elucidate the precise interactions and resulting changes.
Biochemical Pathways
If the compound does indeed interact with androgen receptors as suggested, it could potentially influence pathways related to androgen signaling
Result of Action
If the compound does interact with androgen receptors, it could potentially influence cellular processes regulated by these receptors
Biochemical Analysis
Biochemical Properties
2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with proteases and hydrolases, influencing their activity and stability . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can alter the conformation and function of the target biomolecules .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . This compound can modulate gene expression by affecting transcription factors and other regulatory proteins . Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific sites on enzymes, either inhibiting or activating their activity . This binding often involves interactions with amino acid residues in the active site of the enzyme, leading to conformational changes that affect enzyme function . Furthermore, this compound can influence gene expression by interacting with DNA-binding proteins and transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under harsh conditions . Long-term studies have shown that its effects on cellular function can persist, although the magnitude of these effects may diminish over time due to degradation or adaptation of the cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects on cellular function and metabolism . At higher doses, it can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes . Threshold effects have been noted, where the compound’s impact becomes significantly pronounced beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as hydrolases and oxidoreductases, influencing their activity and the overall metabolic flux . This compound can also affect the levels of various metabolites, leading to changes in cellular energy production and biosynthetic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to particular cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by factors such as its hydrophobicity and affinity for different cellular components .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is often directed to specific organelles or compartments through targeting signals or post-translational modifications . This localization allows the compound to interact with its target biomolecules effectively, thereby modulating their activity and influencing cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide typically involves the reaction of 3-methyl-1H-pyrazole with ethyl chloroacetate to form an intermediate, which is then treated with hydrazine hydrate to yield the final product . The reaction conditions often include the use of solvents like ethanol and reaction temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and oxides.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide
- 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide
- 2-(3-methyl-1H-pyrazol-1-yl)ethanol
Uniqueness
2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and synthetic utility .
Properties
IUPAC Name |
2-(3-methylpyrazol-1-yl)acetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-5-2-3-10(9-5)4-6(11)8-7/h2-3H,4,7H2,1H3,(H,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEIAQNUMUGJOSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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